2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde
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Overview
Description
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde is a chlorinated aromatic aldehyde with the molecular formula C₇H₂Cl₄O₂. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is characterized by the presence of four chlorine atoms and a hydroxyl group attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde typically involves the chlorination of 5-hydroxy-benzaldehyde. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced into the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,3,4,6-Tetrachloro-5-hydroxy-benzoic acid.
Reduction: Formation of 2,3,4,6-Tetrachloro-5-hydroxy-benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is the basis for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 4-Hydroxybenzaldehyde
- 3-Hydroxy-4-methoxybenzaldehyde
- 3-Chloro-4-hydroxybenzaldehyde
Comparison
2,3,4,6-Tetrachloro-5-hydroxy-benzaldehyde is unique due to the presence of four chlorine atoms, which significantly influence its reactivity and chemical properties. Compared to other similar compounds, it exhibits higher electrophilicity and distinct substitution patterns, making it a valuable compound in various chemical syntheses and applications.
Properties
Molecular Formula |
C7H2Cl4O2 |
---|---|
Molecular Weight |
259.9 g/mol |
IUPAC Name |
2,3,4,6-tetrachloro-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-2(1-12)4(9)7(13)6(11)5(3)10/h1,13H |
InChI Key |
VJWPFUPXBYKLFT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl |
Origin of Product |
United States |
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